molecular formula C10H14O2 B13773766 alpha-Allylcyclopent-2-ene-1-acetic acid CAS No. 85050-11-9

alpha-Allylcyclopent-2-ene-1-acetic acid

Katalognummer: B13773766
CAS-Nummer: 85050-11-9
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: UOSVWXJMXKEOON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

alpha-Allylcyclopent-2-ene-1-acetic acid: is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol It is characterized by the presence of an allyl group attached to a cyclopentene ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Allylcyclopent-2-ene-1-acetic acid typically involves the reaction of cyclopentadiene with allyl bromide in the presence of a base to form the allylcyclopentene intermediate. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired acetic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 may yield cyclopent-2-ene-1,4-dicarboxylic acid, while reduction with LiAlH4 could produce alpha-allylcyclopent-2-ene-1-ethanol .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which alpha-Allylcyclopent-2-ene-1-acetic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: alpha-Allylcyclopent-2-ene-1-acetic acid is unique due to its combination of an allyl group, a cyclopentene ring, and an acetic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

85050-11-9

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

2-cyclopent-2-en-1-ylpent-4-enoic acid

InChI

InChI=1S/C10H14O2/c1-2-5-9(10(11)12)8-6-3-4-7-8/h2-3,6,8-9H,1,4-5,7H2,(H,11,12)

InChI-Schlüssel

UOSVWXJMXKEOON-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C1CCC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.